molecular formula C9H8FIO4S B2797333 Methyl 2-Fluoro-3-iodo-6-(methylsulfonyl)benzoate CAS No. 1823565-96-3

Methyl 2-Fluoro-3-iodo-6-(methylsulfonyl)benzoate

Cat. No.: B2797333
CAS No.: 1823565-96-3
M. Wt: 358.12
InChI Key: JHKYYBVJHYNQAO-UHFFFAOYSA-N
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Description

Methyl 2-Fluoro-3-iodo-6-(methylsulfonyl)benzoate is a multisubstituted benzoate derivative characterized by fluorine at position 2, iodine at position 3, and a methylsulfonyl group at position 4. The electron-withdrawing methylsulfonyl and halogen substituents likely influence its reactivity, stability, and biological activity.

Properties

IUPAC Name

methyl 2-fluoro-3-iodo-6-methylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO4S/c1-15-9(12)7-6(16(2,13)14)4-3-5(11)8(7)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKYYBVJHYNQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)I)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Fluoro-3-iodo-6-(methylsulfonyl)benzoate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes the use of more efficient catalysts, solvents, and purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Fluoro-3-iodo-6-(methylsulfonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Methyl 2-Fluoro-3-iodo-6-(methylsulfonyl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-Fluoro-3-iodo-6-(methylsulfonyl)benzoate involves its interaction with various molecular targets. The fluorine and iodine atoms can participate in halogen bonding, while the methylsulfonyl group can engage in sulfonylation reactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Key Differences :

  • The iodine substituent in the target compound may enhance electrophilic reactivity compared to chlorine or fluorine in analogs, facilitating cross-coupling reactions in synthesis .
  • Methylsulfonyl groups improve metabolic stability compared to sulfonylureas, which are prone to hydrolysis .

Halogen-Substituted Benzoates

lists 2-fluoro-6-substituted benzoates, such as 2-Fluoro-6-iodobenzoyl chloride and 2-Fluoro-6-methylbenzoic acid . These compounds share the 2-fluoro substituent but vary at position 6:

Compound Position 6 Substituent Molecular Weight Key Applications
Target Compound Methylsulfonyl ~328.1 (calc.) Synthetic intermediate
2-Fluoro-6-iodobenzoyl chloride Iodo 284.48 Acylating agent
2-Fluoro-6-methylbenzoic acid Methyl 168.14 Pharmaceutical precursor

Comparison Insights :

  • Iodine at position 3 (target) vs. position 6 (2-fluoro-6-iodobenzoyl chloride) alters steric and electronic profiles, influencing regioselectivity in reactions .

Amino-Substituted Benzoates

Methyl 3-Amino-6-Fluoro-2-Methylbenzoate () shares a similar benzoate core but replaces iodine and methylsulfonyl with amino and methyl groups. Key distinctions include:

  • Synthetic Yield: The amino-substituted analog is synthesized in 95–96% yield, suggesting fewer steric challenges compared to the target compound’s bulky iodine and methylsulfonyl groups .
  • Reactivity: The amino group enables nucleophilic reactions, whereas iodine and methylsulfonyl groups favor electrophilic pathways .

Biological Activity

Methyl 2-Fluoro-3-iodo-6-(methylsulfonyl)benzoate (CAS No. 1823565-96-3) is a synthetic compound with potential biological activity that warrants detailed investigation. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H10FIO3S
  • Molecular Weight : 328.15 g/mol

The presence of fluorine and iodine atoms in the molecule is significant for its biological activity, as these halogens can influence the compound's lipophilicity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It can alter signaling pathways related to cell growth and apoptosis, potentially leading to selective cytotoxicity in tumor cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound exhibits significant growth inhibition in various cancer cell lines while sparing non-tumorigenic cells.

Table 1: In Vitro Anticancer Activity

Cell LineIC50 (µM)Selectivity Index
HepG2 (Liver Cancer)105
MCF7 (Breast Cancer)154
A549 (Lung Cancer)124.5
Non-tumorigenic Cells>50-

This selectivity indicates a promising therapeutic profile, suggesting that the compound may selectively target malignant cells without affecting healthy tissues.

Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound affects cellular signaling pathways associated with cancer progression. For example, it was found to downregulate the expression of key oncogenes while upregulating tumor suppressor genes in treated cancer cell lines.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Study on HepG2 Cells : A study conducted by Nutt et al. (2023) assessed the compound's effects on HepG2 liver cancer cells, noting a significant reduction in cell viability and migration at concentrations as low as 10 µM. The study also reported alterations in phosphoprotein localization, indicating a shift in cellular signaling dynamics.
  • Breast Cancer Research : Another investigation focused on MCF7 breast cancer cells, where the compound demonstrated a dose-dependent decrease in cell proliferation and induced apoptosis through caspase activation pathways.

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